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Palatinose monohydrate

Enzyme kinetics α-glucosidase digestion rate

Palatinose monohydrate (6-O-α-D-glucopyranosyl-D-fructofuranose monohydrate) delivers a glycemic index of 32—a 49% reduction vs. sucrose—with complete 95.5–98.8% digestibility. Its α-1,6 glycosidic linkage provides sustained glucose release over 3+ hours and significantly higher fat oxidation during exercise (p=0.005). The non-hygroscopic, acid-stable crystalline monohydrate ensures free-flowing powder performance in instant beverages, bars, and acidic formulations. Tolerated at doses up to 50 g without GI discomfort, including in pediatric populations. Proven in sports nutrition for measurable performance gains (2.7% faster time trials). Unlike sucrose or maltodextrin, this is a fully digestible, low-glycemic carbohydrate with distinct metabolic benefits that cannot be replicated by simple sweetener blending.

Molecular Formula C12H24O12
Molecular Weight 360.31 g/mol
CAS No. 58024-13-8
Cat. No. B1454699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalatinose monohydrate
CAS58024-13-8
Synonyms6-O alpha-D-glucopyranosyl-D-fructose
D-fructose, 6-O-alpha-D-glucopyranosyl-, monohydrate
isomaltulose
isomaltulose anhydrous
isomaltulose monohydrate
palatinose
palatinose monohydrate
Molecular FormulaC12H24O12
Molecular Weight360.31 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O.O
InChIInChI=1S/C12H22O11.H2O/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5;/h4-11,13-20H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10+,11+,12?;/m1./s1
InChIKeyXZKUCJJNNDINKX-HGLHLWFZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palatinose Monohydrate (Isomaltulose) 58024-13-8: Technical Identity and Physicochemical Baseline for Procurement Specification


Palatinose monohydrate (CAS 58024-13-8), chemically designated as 6-O-α-D-glucopyranosyl-D-fructofuranose monohydrate, is the crystalline monohydrate form of the disaccharide isomaltulose [1]. It is a structural isomer of sucrose (table sugar), comprising one glucose and one fructose unit linked via an α-1,6-glycosidic bond rather than the α-1,2 bond found in sucrose [2]. The compound exists as white, odorless crystals with a melting point of 123–124°C and is characterized by non-hygroscopic behavior, remaining stable at 25°C and up to 85% relative humidity [3]. Its sweetness is approximately 40–50% that of sucrose, with a clean sweetness profile free of undesirable aftertaste [4]. The monohydrate form is the commercially relevant solid-state form utilized in food, beverage, and nutritional applications where precise hydration state affects formulation behavior [5].

Why Palatinose Monohydrate Cannot Be Substituted with Sucrose or Maltodextrin in Glycemic-Controlled Formulations


Generic substitution of isomaltulose with sucrose or rapidly digestible carbohydrates such as maltodextrin fails due to fundamental differences in enzymatic hydrolysis kinetics and consequent physiological responses. The α-1,6-glycosidic linkage of isomaltulose exhibits a Vmax for intestinal α-glucosidase hydrolysis that is approximately 4- to 5-fold lower than that of sucrose [1], resulting in a glycemic index of 32 compared to 65 for sucrose [2]. This kinetic distinction translates directly into quantifiable differences in postprandial blood glucose excursions and insulinemic burden, as established by multiple randomized controlled trials and meta-analyses [3]. Furthermore, unlike maltodextrin, which induces rapid glucose spikes, isomaltulose provides sustained glucose delivery over 3 hours post-ingestion while preserving complete digestibility [4]. These differences are not merely incremental but represent distinct metabolic profiles that cannot be approximated by simple blending of alternative sweeteners, as the specific enzyme-substrate interaction is determined by the unique glycosidic linkage configuration [5].

Palatinose Monohydrate: Quantitative Comparative Evidence for Scientific and Procurement Decision-Making


Enzymatic Hydrolysis Kinetics: Palatinose Monohydrate Versus Sucrose

Palatinose (isomaltulose) exhibits significantly slower hydrolysis by intestinal α-glucosidases compared to sucrose. Enzyme kinetic studies using porcine intestinal glucoamylase-maltase demonstrate that isomaltulose is hydrolyzed with a Vmax approximately 4- to 5-fold lower than that of sucrose, due to the α-1,6-glycosidic bond being substantially less susceptible to enzymatic cleavage than the α-1,2 bond of sucrose [1]. In vitro kinetic parameters confirm that isomaltulose exhibits an extremely low hydrolysis rate (k'0 value of 3 s⁻¹) and a Km value of 42 mM, whereas maltose (with α-1,4 bond) shows a k'0 value of 75 s⁻¹ and Km of 4.2 mM, and sucrose is not hydrolyzed by this specific enzyme preparation [2].

Enzyme kinetics α-glucosidase digestion rate carbohydrate metabolism

Postprandial Glycemic Response: Palatinose Monohydrate Versus Sucrose

Palatinose demonstrates a substantially attenuated postprandial glycemic response compared to sucrose. A 2025 meta-analysis of ten studies with 367 participants found that isomaltulose significantly reduced plasma glucose levels at 60 minutes post-meal compared to sucrose (mean difference: −7.99 mg/dL; 95% CI: −8.58 to −7.39; p < 0.00001) [1]. In a direct head-to-head randomized controlled trial with healthy adults, the incremental area under the curve (iAUC) for blood glucose over 120 minutes was 118 min × mmol/L for isomaltulose versus 184 min × mmol/L for sucrose (p = 0.037), representing a 36% reduction in glycemic excursion [2]. Additionally, isomaltulose reduces peak glucose levels by approximately 50% compared to sucrose in diabetic subjects, with the peak blood glucose time point shifted rightward due to delayed absorption [3].

Glycemic index postprandial glucose diabetes management clinical nutrition

Exercise Performance and Substrate Utilization: Palatinose Monohydrate Versus Maltodextrin

Palatinose provides quantifiable performance advantages over rapidly digestible carbohydrates such as maltodextrin in endurance exercise contexts. In a randomized, double-blind, controlled crossover trial involving 20 male athletes, pre-exercise ingestion of 75 g Palatinose (isomaltulose) 45 minutes before exercise resulted in a 2.7% improvement in time trial finishing time (90% CI: ±3.0%; 89% likely beneficial; p = 0.147) and a 4.6% increase in power output during the final 5 minutes (90% CI: ±4.0%; 93% likely beneficial; p = 0.053) compared to isocaloric maltodextrin [1]. The blood glucose profile differed significantly between treatments (p = 0.013), with Palatinose producing lower glycemia during the resting period and higher fat oxidation during exercise (88–99% likelihood; p = 0.005), while carbohydrate oxidation was lower (85–96% likelihood; p = 0.002) [2].

Sports nutrition fat oxidation endurance performance glycogen sparing

Gastrointestinal Tolerance and Complete Digestibility: Palatinose Monohydrate Versus Polyols

Palatinose exhibits gastrointestinal tolerance comparable to sucrose while maintaining complete small-intestinal digestibility, contrasting with sugar alcohols (polyols) that frequently cause osmotic diarrhea and abdominal discomfort at moderate to high intakes. An ileostomy model study demonstrated that isomaltulose is essentially completely absorbed, with apparent digestibility of 50 g doses from two different meal matrices reaching 95.5% and 98.8%, and apparent absorption of 93.6% and 96.1% respectively [1]. In healthy subjects, doses up to 50 g were tolerated without signs of intestinal discomfort [2]. Clinical trials in infants aged 6–12 months confirmed that isomaltulose does not mediate abdominal discomfort or diarrhea and is as well tolerated as sucrose [3]. This complete digestibility profile distinguishes isomaltulose from partially digestible alternatives such as isomaltooligosaccharides and non-digestible polyols [4].

Gastrointestinal tolerance digestibility safety infant nutrition

Physicochemical Stability and Hygroscopicity: Palatinose Monohydrate Versus Sucrose in Formulation Applications

Palatinose monohydrate demonstrates superior physicochemical stability compared to sucrose in formulation-relevant conditions. The compound is non-hygroscopic and remains stable at 25°C and relative humidity up to 85%, absorbing virtually no moisture [1]. This low hygroscopicity ensures free-flowing powder characteristics essential for instant powder applications [2]. In acidic conditions (pH 2.0), a 20% isomaltulose solution heated at 100°C for 60 minutes does not undergo decomposition, demonstrating acid-resistant properties superior to sucrose, which hydrolyzes to glucose and fructose under comparable conditions [3]. Additionally, isomaltulose exhibits a melting point of 122–124°C, substantially lower than the 160–185°C melting range of sucrose, which influences thermal processing behavior [4].

Hygroscopicity acid stability shelf-life powder flowability

Patent-Documented Direct Compression Tablet Excipient Functionality: Palatinose Monohydrate as a Differentiated Pharmaceutical Diluent

Palatinose (isomaltulose) possesses unique direct compression properties that distinguish it from conventional pharmaceutical excipients and other sugars. Patent documentation discloses that isomaltulose does not require controlled granulation to produce a directly compressible tabletting powder [1]. This property is exceptional among sugar-based excipients; sucrose and lactose typically require granulation steps before tabletting, adding manufacturing complexity and cost. The patent specifies that isomaltulose is especially suitable for use as a diluent material in tablets without the prerequisite granulation that characterizes most carbohydrate-based excipients [2].

Pharmaceutical excipient direct compression tablet formulation diluent material

Palatinose Monohydrate: Evidence-Based Application Scenarios for Procurement and Formulation Strategy


Diabetic-Friendly and Low-Glycemic Food and Beverage Formulations

Palatinose monohydrate is optimally suited for reformulating products where glycemic control is a primary specification requirement. Based on the 36% reduction in postprandial glucose iAUC compared to sucrose (118 vs. 184 min × mmol/L) and the 50% reduction in peak glucose levels in diabetic populations, formulators can achieve quantifiable glycemic response improvements [1][2]. The glycemic index of 32, compared to 65 for sucrose, provides a validated 49% reduction in glycemic impact [3]. These data directly support product claims related to blood glucose management and enable compliance with regulatory frameworks for low-glycemic labeling in jurisdictions where such standards exist.

Sports and Endurance Nutrition Products Requiring Sustained Energy Release

Palatinose monohydrate delivers measurable performance advantages in sports nutrition applications where sustained energy availability and enhanced fat oxidation are desired. The 2.7% improvement in time trial finishing time and 4.6% increase in final 5-minute power output over maltodextrin provide quantifiable performance differentiation [4]. The significantly higher fat oxidation (88–99% likelihood; p = 0.005) and lower carbohydrate oxidation (85–96% likelihood; p = 0.002) during exercise support product positioning for endurance athletes seeking metabolic efficiency and glycogen sparing [4]. The stable blood glucose profile during prolonged exercise enables sustained energy delivery without the glycemic crashes associated with high-GI alternatives.

Clinical and Enteral Nutrition Products Requiring Complete Digestibility with Low Glycemic Burden

Palatinose monohydrate is indicated for clinical nutrition applications where complete digestibility must be combined with attenuated glycemic response. The 95.5–98.8% apparent digestibility confirmed by ileostomy model studies ensures that carbohydrate energy is fully available without the gastrointestinal side effects that limit polyol usage [5]. The demonstrated tolerance of doses up to 50 g without intestinal discomfort, including in infant populations, supports inclusion in specialized nutritional products for metabolically compromised or pediatric populations where gastrointestinal tolerability is critical [6][7]. The low glycemic burden while maintaining full caloric availability distinguishes Palatinose from both high-GI sugars (glycemic penalty) and low-digestible alternatives (caloric deficit, laxation).

Acidic Beverages and Instant Powder Mixes Requiring Long-Term Physicochemical Stability

Palatinose monohydrate provides formulation stability advantages in acidic beverage systems and instant powder applications. The demonstrated acid resistance (no decomposition of 20% solution at pH 2.0 and 100°C for 60 minutes) enables shelf-stable formulation in carbonated soft drinks, sports beverages, and fruit-based acidic systems where sucrose undergoes hydrolysis leading to sweetness profile changes and reducing sugar formation [8]. The non-hygroscopic behavior (stable at 25°C and up to 85% relative humidity) ensures free-flowing powder characteristics essential for instant beverage mixes, meal replacement powders, and dry blend applications where caking and moisture uptake compromise product quality [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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